molecular formula C12H17F3O5SSi B1356996 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 866252-52-0

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No. B1356996
CAS RN: 866252-52-0
M. Wt: 358.41 g/mol
InChI Key: DLUVZOFWZNLGTJ-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a chemical compound with the CAS Number: 866252-52-0 . It has a molecular weight of 358.41 . The IUPAC name for this compound is 4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate .


Molecular Structure Analysis

The InChI code for 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is 1S/C12H17F3O5SSi/c1-18-8-6-10 (20-21 (16,17)12 (13,14)15)11 (22 (3,4)5)7-9 (8)19-2/h6-7H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a liquid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . The compound is sensitive to air and heat .

Safety and Hazards

This compound is dangerous and may cause severe skin burns and eye damage . It may also be corrosive to metals . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with skin or eyes, immediate medical attention is required .

Mechanism of Action

Action Environment

The action of 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it should be stored under inert gas at a temperature below 0°C . It should also be protected from exposure to air and heat . These conditions suggest that the stability and efficacy of this compound can be significantly affected by its storage and handling conditions.

properties

IUPAC Name

(4,5-dimethoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3O5SSi/c1-18-8-6-10(20-21(16,17)12(13,14)15)11(22(3,4)5)7-9(8)19-2/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUVZOFWZNLGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3O5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583079
Record name 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

CAS RN

866252-52-0
Record name 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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